ethyl ({4-methyl-5-[(9-oxoacridin-10(9H)-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
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Overview
Description
ETHYL 2-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a complex organic compound that features a unique combination of acridine, triazole, and ethyl acetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the esterification of the compound with ethyl acetate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted triazole derivatives.
Scientific Research Applications
ETHYL 2-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The acridine moiety intercalates with DNA, disrupting replication and transcription processes. The triazole ring can bind to metal ions, inhibiting metalloprotein functions. These interactions lead to the compound’s biological effects, such as anticancer activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-METHYL-4-OXO-2-CYCLOHEXENECARBOXYLATE: A structurally similar compound with different biological activities.
4-METHYL-5-PHENYL-2-OXAZOLIDINONE: Another compound with a similar triazole ring but different functional groups.
Uniqueness
ETHYL 2-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is unique due to its combination of acridine and triazole moieties, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H20N4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl 2-[[4-methyl-5-[(9-oxoacridin-10-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H20N4O3S/c1-3-28-19(26)13-29-21-23-22-18(24(21)2)12-25-16-10-6-4-8-14(16)20(27)15-9-5-7-11-17(15)25/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
REUDDUZJERGIDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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